



# Application Notes and Protocols: Electrochemical Stability of Diethyl Sulfone in Battery Applications

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Compound of Interest		
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These application notes provide a comprehensive overview of the electrochemical properties of **diethyl sulfone** (DES) and its analogs, such as ethyl methyl sulfone (EMS), for use in advanced battery applications. This document outlines the key advantages and challenges of sulfone-based electrolytes, presents key performance data in a structured format, and offers detailed protocols for relevant electrochemical evaluations.

# Introduction to Sulfone-Based Electrolytes

Sulfone-based electrolytes are a promising class of materials for high-energy-density lithium-ion batteries, primarily due to their exceptional oxidative stability.[1][2][3][4][5] This characteristic makes them particularly suitable for use with high-voltage cathode materials, enabling batteries to achieve higher energy densities.[1][2][3][4][5] However, sulfones like **diethyl sulfone** and ethyl methyl sulfone present several challenges that have hindered their widespread commercialization. These include high viscosity and low ionic conductivity at ambient temperatures, as well as poor compatibility with traditional graphite anodes.[1][2][3][4] [5]

Recent research has focused on mitigating these drawbacks through the use of co-solvents and additives. For instance, the addition of low-viscosity co-solvents like ethylene acetate (EA) can enhance the ionic conductivity of the electrolyte.[4] Furthermore, additives such as



fluoroethylene carbonate (FEC) have been shown to facilitate the formation of a stable solid electrolyte interphase (SEI) on graphite anodes, improving cycling performance.[4][5]

# **Physicochemical and Electrochemical Properties**

The following tables summarize key quantitative data for **diethyl sulfone** (represented by its close analog, ethyl methyl sulfone) based electrolytes from various studies.

Table 1: Ionic Conductivity of Ethyl Methyl Sulfone (EMS)-Based Electrolytes



Electrolyte Composition	Temperature (°C)	lonic Conductivity (mS/cm)	Reference
1 M LiPF6 in EMS	20	1.73	[6]
1 M LiPF <sub>6</sub> in EMS	60	4.81	[6]
1 M LiPF <sub>6</sub> in EMS + 4% FEC	-20	Not Conductive	[4]
1 M LiPF <sub>6</sub> in EMS + 4% FEC	0	Not Conductive	[4]
1 M LiPF <sub>6</sub> in EMS + 4% FEC	20	9.58	[4]
1 M LiPF <sub>6</sub> in EMS + 4% FEC	60	11.21	[4]
1 M LiPF <sub>6</sub> in EMS:EA (1:1) + 4% FEC	-20	5.65	[4]
1 M LiPF <sub>6</sub> in EMS:EA (1:1) + 4% FEC	0	8.08	[4]
1 M LiPF <sub>6</sub> in EC/DEC (3:7) (Reference)	0	3.98	[4]
1 M LiPF <sub>6</sub> in EC/DEC (3:7) (Reference)	20	5.58	[4]
1 M LiPF <sub>6</sub> in EC/DEC (3:7) (Reference)	60	9.85	[4]
0.7 M LiTFSI in MEMS	Ambient	~2.63	[7]

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, EA: Ethylene Acetate, FEC: Fluoroethylene Carbonate, MEMS: Methoxyethylmethylsulfone, LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide

Table 2: Electrochemical Stability Window of EMS-Based Electrolytes



Electrolyte Composition	Anodic Stability Limit (V vs. Li/Li+)	Reference
1 M LiPF <sub>6</sub> in EMS	> 5.0	[4]
1 M LiPF <sub>6</sub> in EMS + 4% FEC	> 5.0	[4]
1 M LiPF <sub>6</sub> in EMS:EA + 4% FEC	> 5.0	[4]
Sulfone-based electrolytes (general)	> 5.5	[8]
Ethylmethoxyethyl sulfone (EMES)	> 5.0	[7]

# **Experimental Protocols**

This section provides detailed protocols for key experiments used to evaluate the electrochemical stability of **diethyl sulfone**-based electrolytes.

# Protocol for Determining the Electrochemical Stability Window

Objective: To determine the anodic and cathodic stability limits of a sulfone-based electrolyte using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

#### Materials and Equipment:

- Potentiostat
- Three-electrode electrochemical cell (e.g., Swagelok-type)
- Working Electrode (WE): e.g., Platinum, Glassy Carbon, or a cathode material like LiMn<sub>2</sub>O<sub>4</sub>
   (LMO)
- Counter Electrode (CE): Lithium metal foil
- Reference Electrode (RE): Lithium metal foil



- Separator (e.g., Celgard 2500)
- Sulfone-based electrolyte to be tested
- Argon-filled glovebox (O<sub>2</sub> and H<sub>2</sub>O levels < 0.1 ppm)</li>
- Syringes and needles for electrolyte filling

#### Procedure:

- Cell Assembly (inside a glovebox):
  - 1. Place the working electrode at the bottom of the cell.
  - 2. Cut a piece of separator slightly larger than the electrode and place it on top of the WE.
  - 3. Add a few drops of the sulfone-based electrolyte to wet the separator and WE.
  - 4. Place the lithium metal counter electrode on top of the wetted separator.
  - 5. Place the lithium metal reference electrode in the designated position in the cell.
  - 6. Securely close the electrochemical cell.
- Electrochemical Measurement:
  - 1. Connect the cell to the potentiostat (WE, CE, and RE terminals).
  - 2. For Anodic Stability (Oxidation Limit):
    - Perform Linear Sweep Voltammetry (LSV) from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li+).
    - Set a slow scan rate, for example, 0.1 mV/s to 1.0 mV/s. A scan rate of 100  $\mu$ V·s<sup>-1</sup> has been previously reported.[4]
  - 3. For Cathodic Stability (Reduction Limit):
    - Perform LSV from the OCP to a low potential (e.g., -0.5 V vs. Li/Li+).

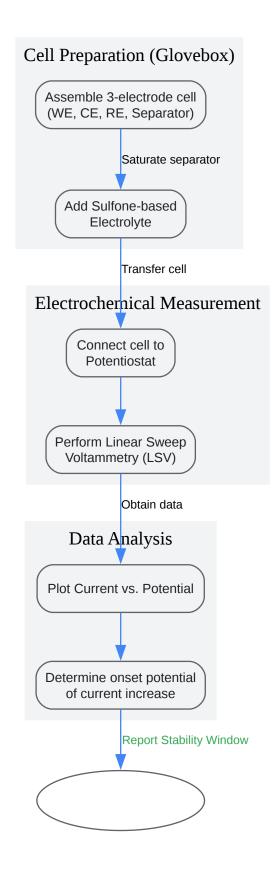
# Methodological & Application





- Use a similar slow scan rate as for the anodic scan.
- Data Analysis:
  - 1. Plot the current response as a function of the applied potential.
  - 2. The potential at which a significant and sustained increase in current is observed is defined as the electrochemical stability limit (oxidation or reduction potential).





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Caption: Workflow for determining the electrochemical stability window.



## **Protocol for Battery Cycling Performance Evaluation**

Objective: To evaluate the performance of a sulfone-based electrolyte in a full-cell or half-cell configuration, assessing parameters like capacity retention and coulombic efficiency.

#### Materials and Equipment:

- Battery cycler (e.g., MACCOR Series 4000)
- · Coin cell parts (casings, spacers, springs) or pouch cell materials
- Cathode material (e.g., NMC111) and Anode material (e.g., graphite)
- Lithium metal foil (for half-cells)
- Separator (e.g., Celgard 2500)
- Sulfone-based electrolyte
- · Coin cell crimper
- Argon-filled glovebox

#### Procedure:

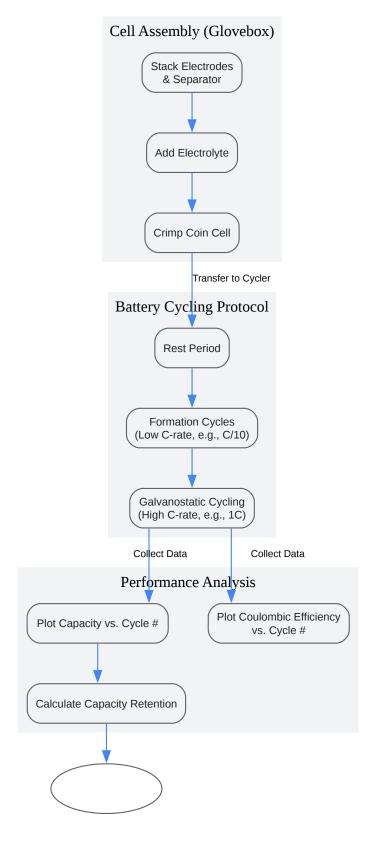
- Cell Assembly (inside a glovebox):
  - 1. Place the cathode at the bottom of the coin cell casing.
  - 2. Place a separator on top of the cathode.
  - 3. Add a few drops of the sulfone-based electrolyte to wet the separator and cathode.
  - 4. Place the anode (graphite or lithium metal) on top of the wetted separator.
  - 5. Add a spacer and a spring.
  - 6. Place the top cap and crimp the coin cell.



#### • Formation Cycles:

- 1. Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.
- 2. Perform 2-5 initial cycles at a low C-rate (e.g., C/10 or 0.1C) within the desired voltage range (e.g., 3.0 V to 4.3 V for NMC/graphite cells).[4][5] This step is crucial for the formation of a stable SEI layer.
- · Galvanostatic Cycling:
  - 1. Cycle the cells at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more).[4][5]
  - 2. Record the charge and discharge capacity for each cycle.
- Data Analysis:
  - 1. Plot the discharge capacity and coulombic efficiency as a function of the cycle number.
  - 2. Analyze the capacity retention (capacity at cycle 'n' / initial capacity) to assess the long-term stability.





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Caption: Workflow for battery cycling performance evaluation.



# **Key Challenges and Mitigation Strategies**

The primary challenges associated with **diethyl sulfone**-based electrolytes and the common strategies to overcome them are summarized below.

Caption: Challenges and mitigation strategies for sulfone electrolytes.

### Conclusion

**Diethyl sulfone** and its analogs are a viable class of solvents for developing safe, high-voltage electrolytes for next-generation lithium-ion batteries. While inherent issues like high viscosity and poor anode compatibility exist, these can be effectively addressed through formulation engineering, specifically with the use of co-solvents and functional additives. The protocols and data presented in these notes serve as a valuable resource for researchers working on the development and characterization of advanced electrolyte systems.

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